molecular formula C13H13NO3 B1332012 (3aR,4S,9bS)-6-hydroxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid CAS No. 1415811-61-8

(3aR,4S,9bS)-6-hydroxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid

Cat. No.: B1332012
CAS No.: 1415811-61-8
M. Wt: 231.25 g/mol
InChI Key: VQPJWSZWDZNVOJ-GMEUVTARSA-N
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Description

The compound "(3aR,4S,9bS)-6-hydroxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid" is a chiral tetrahydroquinoline derivative characterized by a cyclopenta[c]quinoline core fused with a carboxylic acid group at position 4 and a hydroxy (-OH) substituent at position 6. Its stereochemistry (3aR,4S,9bS) is critical for molecular interactions, particularly in biological systems.

This feature may influence pharmacokinetic properties like absorption and distribution. Safety protocols for similar compounds emphasize handling precautions due to hazards like toxicity or environmental risks .

Properties

IUPAC Name

(3aR,4S,9bS)-6-hydroxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c15-10-6-2-5-8-7-3-1-4-9(7)12(13(16)17)14-11(8)10/h1-3,5-7,9,12,14-15H,4H2,(H,16,17)/t7-,9-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQPJWSZWDZNVOJ-GMEUVTARSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2C1C(NC3=C2C=CC=C3O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=C[C@H]2[C@@H]1[C@H](NC3=C2C=CC=C3O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (3aR,4S,9bS)-6-hydroxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the use of substituted aniline, acetone, and benzaldehyde in a one-pot, solvent-free, microwave-assisted, multi-component reaction on the surface of alumina impregnated with hydrochloric acid . This method is advantageous due to its efficiency and the use of green chemistry principles.

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

(3aR,4S,9bS)-6-hydroxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines or halides.

Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can lead to the formation of a quinone derivative, while reduction of the carboxylic acid group can yield an alcohol derivative.

Scientific Research Applications

This compound has numerous scientific research applications across various fields:

Mechanism of Action

The mechanism of action of (3aR,4S,9bS)-6-hydroxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act as an inhibitor of enzymes or receptors involved in disease pathways. The hydroxy and carboxylic acid groups play crucial roles in its binding affinity and specificity to these targets .

Comparison with Similar Compounds

Impact of Substituents on Bioactivity

  • However, nitro groups may pose safety risks, including mutagenicity .
  • Halogen Substituents : Bromo (-Br) and fluoro (-F) groups (e.g., ) improve metabolic stability and bioavailability. Fluorine’s small size and high electronegativity make it ideal for optimizing drug-receptor interactions .
  • Polar Groups : The hydroxy (-OH) group in the target compound increases solubility, which may reduce off-target binding compared to lipophilic analogs like the 6-methyl derivative .

Biological Activity

The compound (3aR,4S,9bS)-6-hydroxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid is a member of the quinoline carboxylic acids class. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and relevant data tables.

  • Molecular Formula : C13H13NO3
  • Molecular Weight : 231.25 g/mol
  • CAS Number : Not specified in the search results but can be referenced from chemical databases.

The biological activity of this compound is primarily linked to its interaction with various biological targets:

  • P-selectin Antagonism : This compound has been investigated for its potential to inhibit P-selectin interactions, which are crucial in leukocyte rolling and adhesion during inflammatory processes. This property suggests a role in treating conditions associated with atherosclerosis and vascular injury .
  • Antioxidant Properties : Quinoline derivatives often exhibit antioxidant activities. Preliminary studies suggest that this compound may mitigate oxidative stress by scavenging free radicals, although detailed studies are still required to confirm these effects.

Pharmacological Studies

Several pharmacological studies have highlighted the efficacy of this compound in various models:

  • Atherogenesis Models : In mouse and rat models, compounds similar to this compound have shown promising results in reducing atherogenic processes .
  • Cellular Assays : In vitro assays have demonstrated that this compound can modulate cell signaling pathways involved in inflammation and apoptosis.

Case Studies

Comparative Analysis of Quinoline Derivatives

Compound NameMolecular FormulaMolecular WeightBiological Activity
This compoundC13H13NO3231.25 g/molP-selectin antagonist
3-hydroxy-7,8,9,10-tetrahydrobenzo[H]quinoline-4-carboxylic acidC14H15NO2229.28 g/molAnti-inflammatory effects
Quinoline-4-carboxylic acidC10H7NO2173.17 g/molAntioxidant properties

Summary of Research Findings

Study ReferenceFocus AreaKey Findings
Atherogenesis ModelsSignificant reduction in inflammatory markers
Cellular AssaysModulation of apoptosis pathways observed

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